molecular formula C7H10N2O B12962400 4-(Aminomethyl)-3-methylpyridin-2(1H)-one

4-(Aminomethyl)-3-methylpyridin-2(1H)-one

Cat. No.: B12962400
M. Wt: 138.17 g/mol
InChI Key: RTOPNUMSDIKCCQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the methyl group at the 3-position, resulting in different chemical properties and reactivity.

    3-Methylpyridin-2(1H)-one: Lacks the aminomethyl group, affecting its biological activity and applications.

    4-(Aminomethyl)-3-methylpyridine: Similar structure but lacks the carbonyl group, leading to different chemical behavior.

Uniqueness

4-(Aminomethyl)-3-methylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl and methyl groups on the pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(aminomethyl)-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

RTOPNUMSDIKCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CNC1=O)CN

Origin of Product

United States

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